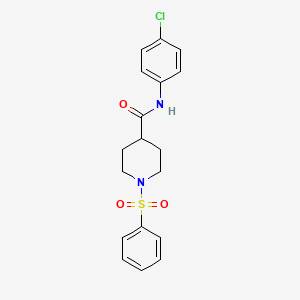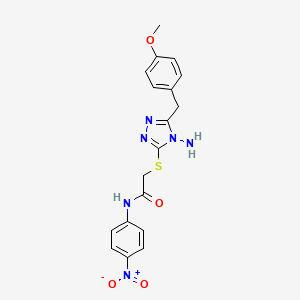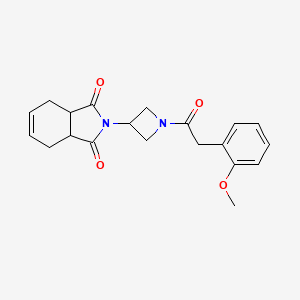![molecular formula C15H19FN2O2 B2868211 N-[2-(3-Fluoro-4-morpholin-4-ylphenyl)ethyl]prop-2-enamide CAS No. 2411295-26-4](/img/structure/B2868211.png)
N-[2-(3-Fluoro-4-morpholin-4-ylphenyl)ethyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[2-(3-Fluoro-4-morpholin-4-ylphenyl)ethyl]prop-2-enamide” is a chemical compound with the molecular formula C13H17FN2O3 . It is also known as Ethyl N-(3-fluoro-4-morpholin-4-ylphenyl)carbamate .
Synthesis Analysis
The synthesis of this compound involves several steps. The synthetic route includes the use of Ethyl chloroformate, 3-Fluoro-4-morpholinylphenylcarbamate, 3,4-Difluoronitrobenzene, and 4-(2-Fluoro-4-nitrophenyl)morpholine as precursors . The synthesis process is patented by JUBILANT LIFE SCIENCES LIMITED .Molecular Structure Analysis
The molecular structure of this compound is characterized by a morpholine ring attached to a phenyl ring with a fluoro substituent. The carbamate group is attached to the phenyl ring . The compound has a molecular weight of 268.28 .Chemical Reactions Analysis
The metabolism mechanism of this compound, mediated by CYP3A4 Cytochrome, has been investigated by density functional QM calculations aided with molecular mechanics/molecular dynamics simulations . Two different orientations of the phenyl ring for substrate approach toward the oxyferryl center, imposing two subsequent rearrangement pathways have been investigated .Physical and Chemical Properties Analysis
The compound has a molecular weight of 268.28400 and a molecular formula of C13H17FN2O3 . Other physical and chemical properties like density, boiling point, melting point, and flash point are not available in the search results .Properties
IUPAC Name |
N-[2-(3-fluoro-4-morpholin-4-ylphenyl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O2/c1-2-15(19)17-6-5-12-3-4-14(13(16)11-12)18-7-9-20-10-8-18/h2-4,11H,1,5-10H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTLPNQUHNRXYMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCC1=CC(=C(C=C1)N2CCOCC2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,6-Dimethyl-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B2868129.png)
![N-(3,4-dimethoxyphenethyl)-2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2868133.png)
![6-(pyridin-2-yl)-1-[3-(trifluoromethyl)phenyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2868134.png)


![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2868140.png)




![2-[(4-Phenoxyphenyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B2868145.png)


